

# A Technical Guide to 5-(Trifluoromethyl)pyridin-2-amine: Properties and Characterization

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## Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridin-2-amine

Cat. No.: B1269270

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This document provides a detailed overview of the chemical properties of **5-(Trifluoromethyl)pyridin-2-amine**, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its significance is largely attributed to the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules in drug design.<sup>[1]</sup>

## Core Chemical Properties

The fundamental chemical identifiers for **5-(Trifluoromethyl)pyridin-2-amine** are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

### Data Summary

Property	Value	References
Molecular Formula	C6H5F3N2	<sup>[1][2][3][4]</sup>
Molecular Weight	162.11 g/mol	<sup>[1][2][3][4]</sup>
CAS Number	74784-70-6	<sup>[1][2]</sup>

## Experimental Protocols: Molecular Characterization

While specific multi-step synthesis protocols for **5-(Trifluoromethyl)pyridin-2-amine** are proprietary or published in complex literature not readily summarized, a standard workflow for confirming the identity and purity of a synthesized batch is outlined below. This protocol details the analytical methods used to verify the molecular formula and weight.

Objective: To confirm the molecular weight and elemental composition of a sample purported to be **5-(Trifluoromethyl)pyridin-2-amine**.

Methodologies:

- Mass Spectrometry (MS) for Molecular Weight Determination
  - Principle: This technique measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules, allowing for the determination of the molecular weight of the parent ion.
  - Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  - Procedure:
    1. Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
    2. Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).
    3. Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
    4. Analysis: The expected  $m/z$  for the  $[M+H]^+$  ion of  $C_6H_5F_3N_2$  is approximately 163.048. The high-resolution measurement allows for confirmation of the elemental composition based on the exact mass.
- Elemental Analysis for Empirical Formula Determination
  - Principle: This combustion analysis technique determines the mass percentages of carbon, hydrogen, and nitrogen in the sample.
  - Instrumentation: A CHN elemental analyzer.

- Procedure:

1. A precisely weighed amount of the dry, pure sample is combusted in a furnace with excess oxygen.
2. The resulting gases ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ) are separated and quantified by detectors.
3. Analysis: The experimental mass percentages are compared to the theoretical values calculated from the molecular formula ( $\text{C}_6\text{H}_5\text{F}_3\text{N}_2$ ).
  - Theoretical %C: 44.45
  - Theoretical %H: 3.11
  - Theoretical %N: 17.28

## Logical Workflow for Compound Verification

The following diagram illustrates the logical workflow for the analytical characterization of **5-(Trifluoromethyl)pyridin-2-amine**, from sample preparation to final data analysis and structure confirmation.



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